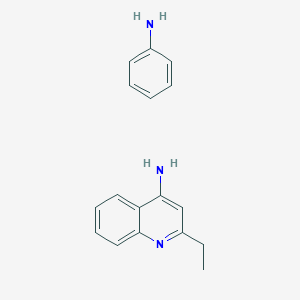

2-Ethylquinoline-4,6-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline derivatives typically involves multicomponent reactions, condensations, or cyclization processes. For instance, ethylenediamine diacetate-catalyzed one-pot syntheses offer a route to biologically interesting quinolines through a three-component condensation in aqueous media, emphasizing high yields and ease of handling (Narasimhulu & Lee, 2011). Another method involves the I2-promoted formal [4 + 2] cycloaddition for the synthesis of 2-acylquinolines, highlighting the role of the arylamine substrate in promoting the reaction (Wu et al., 2017).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by X-ray structural analysis, revealing details such as intramolecular charge transfer and hydrogen bonding. For example, the structure of 1-allyl-4-[2-cyano-2-(indan-1,3-dione-2-ylidene)ethylidene]-1,4-dihydroquinoline, a new class of merocyanines, was established, showing substantial intramolecular charge transfer (Nesterov et al., 1996).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, including cyclizations, condensations, and substitutions, leading to a wide range of products with different functional groups. For instance, the reaction of 2-(2-lithiophenyl)ethyl chloride with imines and isocyanates leads to the synthesis of tetrahydroisoquinolines and isoquinolinones (Campbell et al., 1996).

Aplicaciones Científicas De Investigación

Synthesis and Docking Analysis in Potential Human AKT1 Inhibitors

Research involving derivatives of 2-ethylquinoline-4,6-diamine has shown promising results in the synthesis of compounds that may inhibit human AKT1, an enzyme linked to cancer complications. Compounds synthesized from 2-chloroquinoline-3-carbaldehydes were evaluated for their inhibitory potential, with some derivatives demonstrating significant potency (Ghanei, Lari, Eshghi, & Saadatmandzadeh, 2016).

Chloroquine and Cancer Therapies

Chloroquine, closely related to the quinoline structure, has been studied for its potential in enhancing cancer therapies. Its ability to sensitize cell-killing effects by ionizing radiation and chemotherapeutic agents has been a focal point of research, suggesting its significant role in effective and safe cancer treatment strategies (Solomon & Lee, 2009).

Vicinal Diamines in Lysyl Oxidase Inhibition

Studies have shown that vicinal diamines, which are structurally similar to 2-ethylquinoline-4,6-diamine, can act as irreversible inhibitors of lysyl oxidase, an enzyme involved in the crosslinking of collagen and elastin. This research is important for understanding the role of lysyl oxidase in tissue remodeling and related diseases (Gacheru, Trackman, Calaman, Greenaway, & Kagan, 1989).

Aquatic Toxicology of Alkyl-Quinolines

The toxicological profile of various alkyl-quinolines, including compounds similar to 2-ethylquinoline-4,6-diamine, has been studied in aquatic environments. This research is crucial for assessing the environmental impact of quinoline derivatives (Birkholz, Coutts, Hrudey, Danell, & Lockhart, 1990).

Synthesis of Pyrazino[2,3-c]isoquinolinecarboxylic Acids

The synthesis of 1-methylisoquinoline-3,4-diamine, structurally related to 2-ethylquinoline-4,6-diamine, has been studied for its applications in forming fused pyrazine rings. This research contributes to the development of new compounds with potential biological activity (Deady & Quazi, 1992).

Catalysis in Hydroaminomethylation Reactions

Ionic diamine rhodium complexes, which could include 2-ethylquinoline-4,6-diamine derivatives, have been used as catalysts in hydroaminomethylation reactions. This has implications for synthesizing various organic compounds, including tetrahydroquinolines (Okuro & Alper, 2010).

Antimalarial Drug Discovery

The compound class encompassing 2-ethylquinoline-4,6-diamine has been explored in antimalarial drug discovery, particularly in identifying new targets and mechanisms for drugs to combat Plasmodium parasites (Flannery, Fidock, & Winzeler, 2013).

Propiedades

IUPAC Name |

2-ethylquinoline-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-8-6-10(13)9-5-7(12)3-4-11(9)14-8/h3-6H,2,12H2,1H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISUEAAFEZCUCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C2C=C(C=CC2=N1)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701305531 |

Source

|

| Record name | 4,6-Quinolinediamine, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1092352-36-7 |

Source

|

| Record name | 4,6-Quinolinediamine, 2-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092352-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Quinolinediamine, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Acetyl-phenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea](/img/structure/B2482909.png)

![Cyclopentanecarbonitrile, 3-[(methylsulfonyl)oxy]-](/img/structure/B2482912.png)

![Ethyl 4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2482918.png)

![(1S,4S,5S)-5-Phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B2482921.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2482922.png)

![N-(4-fluorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2482923.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-2-carboxamide](/img/structure/B2482927.png)